molecular formula C15H23Cl2NO3 B15342303 2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride CAS No. 14057-60-4

2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride

Cat. No.: B15342303
CAS No.: 14057-60-4
M. Wt: 336.3 g/mol
InChI Key: ORTQMJSSTJOFFX-UHFFFAOYSA-N
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Description

2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride is a chemical compound with the molecular formula C15H22ClNO3·HCl It is a derivative of benzodioxan, a bicyclic organic compound containing a benzene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride typically involves multiple steps:

    Formation of the Benzodioxan Core: The benzodioxan core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Ethoxy Groups: Chlorination and ethoxylation reactions are carried out using reagents such as thionyl chloride and ethyl iodide, respectively.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxan derivatives.

Scientific Research Applications

2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group allows it to interact with biological molecules through hydrogen bonding and electrostatic interactions, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Butylaminomethyl-5-chloro-1,4-benzodioxan hydrochloride: Lacks the ethoxy group, which may affect its pharmacological properties.

    2-Butylaminomethyl-8-ethoxy-1,4-benzodioxan hydrochloride: Lacks the chloro group, which may influence its reactivity and biological activity.

Uniqueness

2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride is unique due to the presence of both chloro and ethoxy groups, which can significantly impact its chemical reactivity and biological interactions. These functional groups may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

CAS No.

14057-60-4

Molecular Formula

C15H23Cl2NO3

Molecular Weight

336.3 g/mol

IUPAC Name

butyl-[(5-chloro-8-ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]azanium;chloride

InChI

InChI=1S/C15H22ClNO3.ClH/c1-3-5-8-17-9-11-10-19-14-12(16)6-7-13(18-4-2)15(14)20-11;/h6-7,11,17H,3-5,8-10H2,1-2H3;1H

InChI Key

ORTQMJSSTJOFFX-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH2+]CC1COC2=C(C=CC(=C2O1)OCC)Cl.[Cl-]

Origin of Product

United States

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